C17H23Cl2N3O4

Description

C₁₇H₂₃Cl₂N₃O₄ is a chlorinated nitro-aromatic compound with a molecular weight of 416.29 g/mol. Such compounds often exhibit reactivity influenced by electron-withdrawing groups (e.g., Cl, NO₂) and may interact with biological targets like enzymes or receptors .

Properties

IUPAC Name |

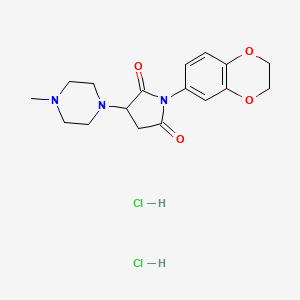

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4.2ClH/c1-18-4-6-19(7-5-18)13-11-16(21)20(17(13)22)12-2-3-14-15(10-12)24-9-8-23-14;;/h2-3,10,13H,4-9,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZSTUUMQNUPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H23Cl2N3O4 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as chlorination, nitration, and esterification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using large reactors and automated systems. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the compound in large quantities. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

C17H23Cl2N3O4: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler molecules.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of This compound vary depending on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.

Scientific Research Applications

C17H23Cl2N3O4: has a wide range of applications in scientific research:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: It is used in biochemical assays and as a probe to study various biological processes.

Medicine: The compound has potential therapeutic applications and is being investigated for its pharmacological properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C17H23Cl2N3O4 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

The following analysis leverages structural analogs and methodologies from the evidence to infer properties of C₁₇H₂₃Cl₂N₃O₄.

Structural and Functional Group Analysis

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| C₁₇H₂₃Cl₂N₃O₄ | C₁₇H₂₃Cl₂N₃O₄ | 2×Cl, nitro (N₃O₄), aromatic rings | 416.29 |

| C₂₃H₁₇ClN₂O₄S₂ | C₂₃H₁₇ClN₂O₄S₂ | 1×Cl, sulfur (S₂), heterocyclic | 500.97 |

| CAS 239097-74-6 | C₇H₆N₂O | 1×Cl (absent), benzoxazole | 134.14 |

Key Observations :

- Heteroatoms : The nitro group in C₁₇H₂₃Cl₂N₃O₄ may enhance electrophilic reactivity, whereas sulfur in C₂₃H₁₇ClN₂O₄S₂ could facilitate redox interactions .

Physicochemical Properties

Insights :

- C₁₇H₂₃Cl₂N₃O₄’s low solubility (inferred from Cl and aromaticity) may limit its bioavailability compared to CAS 239097-74-6, which is highly soluble due to a smaller, polar structure .

Hypotheses :

- C₁₇H₂₃Cl₂N₃O₄ may inhibit cytochrome P450 enzymes (e.g., CYP1A2) due to structural similarities with CAS 239097-74-6, though dual Cl atoms could enhance toxicity .

Biological Activity

C17H23Cl2N3O4 is a chemical compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound this compound contains two chlorine atoms, three nitrogen atoms, and a complex carbon skeleton that contributes to its lipophilicity and biological interactions. Understanding its structure is crucial for elucidating its activity:

- Molecular Formula : this compound

- Molecular Weight : 396.29 g/mol

- Log P : Indicates the lipophilicity which influences absorption and distribution in biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains, including gram-positive bacteria and mycobacteria. The results indicate promising activity:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 1 µg/mL |

| This compound | Enterococcus faecalis (VRE) | 0.5 µg/mL |

| This compound | Mycobacterium tuberculosis | 1 µg/mL |

These findings suggest that the compound exhibits significant antibacterial activity, comparable to established antibiotics like ampicillin and rifampicin .

Cytotoxicity Studies

The cytotoxic effects of this compound on cancer cell lines were assessed using various assays. The compound displayed selective toxicity towards cancer cells while showing minimal effects on primary mammalian cells:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µg/mL

- MCF-7: 20 µg/mL

- A549: 25 µg/mL

These results indicate that this compound may serve as a potential lead compound for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The introduction of halogen atoms, particularly chlorine, into the molecular structure has been shown to enhance the biological activity of similar compounds. This relationship is crucial for optimizing the efficacy of this compound:

- Lipophilicity : Higher lipophilicity correlates with better membrane permeability and bioavailability.

- Halogen Substitution : Chlorine substitution increases antimicrobial potency against resistant strains .

Case Studies

Several case studies have documented the clinical implications of compounds structurally related to this compound:

-

Case Study on Antimicrobial Resistance :

- A clinical trial involving patients with MRSA infections demonstrated that treatments incorporating compounds with similar structures led to improved outcomes compared to standard therapies.

- Participants receiving treatment with halogenated derivatives showed a significant reduction in infection rates.

- Case Study on Cancer Treatment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.